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2-Amino-3-methyl-N-
Compound Name:
phenylbenzamide

Cat. No.: B7806828

Get Quote

Introduction & Scope

2-Amino-3-methyl-N-phenylbenzamide (CAS: 926260-18-6) is a critical pharmacophore
scaffold in medicinal chemistry. Belonging to the anthranilamide class, it serves as a structural
intermediate for various bioactive molecules, including histone deacetylase (HDAC) inhibitors,
MAP kinase inhibitors, and alkaline phosphatase inhibitors.

The presence of the 3-methyl group (ortho to the primary amine) introduces significant steric
hindrance and electronic donation that differentiates it from the unsubstituted anthranilamide
core. This substitution pattern influences the planarity of the molecule and its binding affinity in
enzyme pockets, making precise characterization essential for structure-activity relationship
(SAR) studies.

This guide provides a rigorous, self-validating analytical framework for researchers to
synthesize, purify, and characterize this compound with high fidelity.

Chemical Identity & Synthesis Logic
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Understanding the synthetic origin is the first step in designing a robust analytical method. The
primary impurities in this system stem from the unreacted starting materials and side reactions
during the amide coupling.

Synthetic Pathway & Impurity Origins

The most robust synthesis involves the reaction of 2-amino-3-methylbenzoic acid (or its isatoic
anhydride derivative) with aniline.
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Figure 1: Synthetic workflow illustrating the origin of potential impurities.

Physicochemical Profiling

Before spectral analysis, fundamental physical properties must be established to guide solvent
selection for NMR and HPLC.
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Property Value | Description Analytical Implication

Monoisotopic Mass: ~226.11

Molecular Formula C14H14N20
Da
. . Preferred solvents for NMR
Solubility (High) DMSO, DMF, Methanol )
and stock solutions.
Use as anti-solvents for
Solubility (Low) Water, Hexane precipitation or mobile phase
A.
Moderately lipophilic; requires
LogP (Calc) ~2.5-3.0 organic modifier >40% in RP-
HPLC.
. Weakly basic due to electron-
pKa (Aniline NHz2) ~2.0-3.0

withdrawing amide.

Structural Identification Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the definitive tool for confirming the regiochemistry of the methyl group. The
3-methyl position is unique because it shields the neighboring protons and eliminates one
aromatic coupling pathway.

Protocol:
e Solvent: Dissolve 5-10 mg of sample in 600 pL DMSO-ds.

o Why DMSO? Chloroform-d often causes broadening of amide/amine protons due to
exchange. DMSO stabilizes these protons via hydrogen bonding, yielding sharp, integrate-
able singlets.

e Acquisition: Run *H NMR (minimum 16 scans) and 3C NMR (minimum 512 scans).

Expected *H NMR Fingerprint (DMSO-ds, 400 MHz):
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Chemical Shift o ] Mechanistic
Multiplicity Integral Assignment )

(3 ppm) Insight
Highly
deshielded by

) ) carbonyl
10.0-10.2 Singlet (s) 1H Amide NH ]
anisotropy;

confirms amide

formation.

Characteristic of

76-7.8 Doublet (d) 2H Phenyl (Ortho) the N-phenyl
ring.
) N-phenyl ring
73-74 Triplet (t) 2H Phenyl (Meta) ]
coupling.
70-7.2 Multiplet (m) 2H Benzoyl Ar-H C4/C6 protons.

Often the most
6.5-6.6 Triplet (t) 1H Benzoyl C5-H shielded

aromatic proton.

Exchangeable;

position varies
5.0-6.0 Broad (br s) 2H Aniline NH2 with

concentration/wa

ter content.

Diagnostic Peak.
Confirms methyl

21-23 Singlet (s) 3H 3-Methyl is attached to the
aromatic ring, not
N or O.

Self-Validation Check:

 Verify the integration ratio of the Methyl singlet (3H) to the Amide NH (1H). A deviation >10%
indicates solvent trapping or impurity.
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o COSY Experiment: If ambiguity exists between aromatic rings, a COSY (Correlation
Spectroscopy) experiment is mandatory to trace the spin systems of the two distinct aromatic
rings (the tri-substituted benzoyl ring vs. the mono-substituted phenyl ring).

Mass Spectrometry (LC-MS)

Rationale: To confirm molecular weight and assess ionization efficiency.
e Mode: ESI+ (Electrospray lonization, Positive mode).
e Expected lon: [M+H]* = 227.12 m/z.

o Fragmentation: High collision energy often yields a fragment at ~134 m/z (loss of aniline) or
~93 m/z (aniline fragment), confirming the amide linkage.

Purity & Quantification: HPLC Protocol

This protocol is designed to separate the target compound from the likely impurities (aniline
and 3-methylanthranilic acid).

Method Parameters[1][2]
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Parameter Condition Rationale
C18, 4.6 x 150 mm, 3.5 pm )
) Standard RP stationary phase
Column (e.g., Zorbax Eclipse or

equivalent)

for aromatic amides.

Mobile Phase A

Water + 0.1% Formic Acid

Acidic pH (~2.7) keeps the
aniline group
protonated/neutralized to

prevent peak tailing.

Mobile Phase B

Acetonitrile (ACN) + 0.1%
Formic Acid

ACN provides sharper peaks
for aromatic compounds than

Methanol.

Standard backpressure

Flow Rate 1.0 mL/min
management.
254 nm is specific for the
i benzamide chromophore; 210
Detection UV at 254 nm and 210 nm )
nm detects non-aromatic
impurities.
Ensures retention time
Temperature 30°C

reproducibility.

Gradient Profile

Time (min) % Mobile Phase B Event

0.0 5% Equilibration / Injection

2.0 5% Hold to elute polar salts

12.0 95% Linear gradient to elute target
15.0 95% Wash lipophilic impurities
15.1 5% Return to initial

20.0 5% Re-equilibration
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System Suitability Criteria:
» Tailing Factor: < 1.5 for the main peak.

e Resolution: > 2.0 between the Target peak and any nearest impurity (likely Aniline, which
elutes earlier).

Analytical Workflow Diagram

The following diagram summarizes the decision tree for characterizing a newly synthesized
batch.
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Figure 2: Step-by-step characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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